molecular formula C11H8Cl2N4O B12913729 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde CAS No. 20535-54-0

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde

Cat. No.: B12913729
CAS No.: 20535-54-0
M. Wt: 283.11 g/mol
InChI Key: QRFQFWHOMFXVPX-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde: is a chemical compound with the following molecular formula:

C9H5Cl2N5O\text{C}_9\text{H}_5\text{Cl}_2\text{N}_5\text{O}C9​H5​Cl2​N5​O

. It contains two amino groups, a dichlorophenyl moiety, and an aldehyde functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.

Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .

Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.

Chemical Reactions Analysis

Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes could modify its functional groups.

    Substitution: Substitution reactions may occur at the amino groups or the aldehyde.

Common Reagents: Reagents commonly used include:

    Palladium catalysts: Essential for Suzuki–Miyaura coupling.

    Aryl halides: Reactants for the coupling.

    Boron reagents: Such as boronic acids or boronate esters.

Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.

Scientific Research Applications

2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biomolecules.

    Industry: Potential use in materials science or organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.

Properties

CAS No.

20535-54-0

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17)

InChI Key

QRFQFWHOMFXVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl

Origin of Product

United States

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